molecular formula C17H22N4O B7133321 N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide

Cat. No.: B7133321
M. Wt: 298.4 g/mol
InChI Key: JYGOHXDPMJFDRE-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide group

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(13-16-18-9-10-19-16)17(22)14-5-7-15(8-6-14)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGOHXDPMJFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1)C(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel or copper, and may involve cyclization, dehydration, and other organic transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 1H-imidazole-4-carboxamide
  • N-methyl-4-piperidin-1-ylbenzamide
  • 2-methyl-1H-imidazole

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings, along with the benzamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

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